An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol
An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol
CAS Number: 54120-02-4
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-cyclopropylethanol, a valuable chiral building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a plausible synthetic route, explores its applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and practical methodologies.
Introduction
2-Amino-1-cyclopropylethanol is a bifunctional organic molecule incorporating a reactive primary amine and a hydroxyl group, tethered to a unique cyclopropyl moiety.[1] This combination of features makes it a structurally interesting and synthetically versatile building block. The rigid, strained cyclopropane ring imparts specific conformational constraints, which can be highly desirable in the design of novel therapeutic agents by influencing binding affinity and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. While experimental data for some properties of 2-Amino-1-cyclopropylethanol are not widely published, a combination of computed data and information on analogous structures provides a useful profile.
Table 1: Physicochemical Properties of 2-Amino-1-cyclopropylethanol
| Property | Value | Source |
| CAS Number | 54120-02-4 | [1] |
| Molecular Formula | C₅H₁₁NO | [1] |
| Molecular Weight | 101.15 g/mol | [1] |
| IUPAC Name | 2-amino-1-cyclopropylethanol | [1] |
| Appearance | Yellow solid (for the (S)-enantiomer) | [2] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to the presence of amine and hydroxyl groups.[3][4] | Inferred |
| pKa (Strongest Basic) | 9.55 (Predicted) | [5] |
| XLogP3-AA | -0.6 (Computed) | [1] |
Note: Many physical properties are not experimentally determined in publicly available literature. The provided data should be used as an estimate.
Synthesis of 2-Amino-1-cyclopropylethanol
A proposed synthetic pathway starts from the commercially available cyclopropyl methyl ketone.
Figure 1: Proposed synthetic workflow for 2-Amino-1-cyclopropylethanol.
Proposed Experimental Protocol
Expertise & Experience Insight: This multi-step synthesis leverages well-understood and reliable reactions. The initial bromination at the alpha position of the ketone is a standard transformation. The subsequent azide displacement and reduction provide a robust method for introducing the amine group. The final stereoselective or non-stereoselective reduction of the ketone to the desired alcohol is a critical step that can be controlled by the choice of reducing agent.[7]
Step 1: α-Bromination of Cyclopropyl methyl ketone
-
In a fume hood, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction is typically monitored by the disappearance of the bromine color.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC-MS).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the resulting α-bromocyclopropyl methyl ketone by distillation or column chromatography.
Step 2: Azide Displacement
-
Dissolve the α-bromocyclopropyl methyl ketone in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Heat the reaction mixture with stirring (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer to remove residual DMF and dry over an anhydrous salt (e.g., Na₂SO₄).
-
The crude α-azidocyclopropyl methyl ketone can often be used in the next step without further purification.
Step 3: Reduction of the Azide
-
Dissolve the crude α-azidocyclopropyl methyl ketone in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude α-aminocyclopropyl methyl ketone.
Step 4: Reduction of the Ketone
-
Dissolve the crude α-aminocyclopropyl methyl ketone in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) in portions.
-
After the addition, allow the reaction to warm to room temperature and stir until the ketone is fully reduced (monitored by TLC or IR spectroscopy).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product, 2-Amino-1-cyclopropylethanol, into an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by distillation or crystallization.
Trustworthiness: Each step in this proposed protocol can be monitored by standard analytical techniques (TLC, GC-MS, NMR), ensuring a self-validating system. The purity of the intermediates and the final product can be assessed at each stage, allowing for optimization and troubleshooting.
Applications in Drug Discovery and Development
The unique structural features of 2-Amino-1-cyclopropylethanol make it an attractive building block in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functionalities and can introduce conformational rigidity, which can lead to improved binding to biological targets. The amino and hydroxyl groups provide handles for further chemical modification and can participate in key hydrogen bonding interactions with protein targets.[5][8]
While specific drugs containing the 2-Amino-1-cyclopropylethanol scaffold are not prominently marketed, the broader class of cyclopropane-containing amino acids and their derivatives are key components in a range of therapeutic agents, including protease inhibitors.[4][9] For instance, the vinyl-substituted cyclopropane amino acid is a crucial component in potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[9] The structural motif of 2-Amino-1-cyclopropylethanol suggests its potential as an intermediate in the synthesis of analogous antiviral or enzyme-inhibiting compounds.
Figure 2: Key structural features of 2-Amino-1-cyclopropylethanol and their relevance in drug design.
Safety and Handling
2-Amino-1-cyclopropylethanol is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
Precautionary Measures: [10]
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
-
Response:
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.
-
If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C under an inert atmosphere.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Authoritative Grounding: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical to ensure you have the most up-to-date safety information.[8][10]
Spectral Data for Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.2-1.0 ppm), a methine proton adjacent to the hydroxyl group, methylene protons adjacent to the amine, and exchangeable protons for the -OH and -NH₂ groups.
-
¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (also in the upfield region), the carbon bearing the hydroxyl group (~60-80 ppm), and the carbon adjacent to the amine group (~40-50 ppm).
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (a broad band around 3300-3400 cm⁻¹), C-H stretching of the cyclopropyl and alkyl groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).[11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ). Fragmentation patterns would likely involve the loss of water, ammonia, or cleavage of the cyclopropyl ring.[12]
Conclusion
2-Amino-1-cyclopropylethanol is a valuable, albeit not extensively characterized, chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features offer chemists a tool to introduce conformational constraint and specific functional groups into target molecules. While a lack of readily available experimental data presents a challenge, this guide provides a solid foundation of its known properties, a plausible synthetic route, and key safety information to enable its effective and safe use in research and development.
References
-
PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Amino-1-cyclopentylethanol. National Center for Biotechnology Information. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol. [Link]
-
InterContinental Warszawa. 2-Amino-1-cyclopropylethanol. [Link]
-
Bunce, S. C., Clemans, S. D., & Bennett, B. A. (1970). Deamination of 2-amino-1-cyclopropylethanol. The Journal of Organic Chemistry, 35(11), 3793–3796. [Link]
-
PubChemLite. 2-amino-1-cyclopropylethan-1-ol (C5H11NO). [Link]
-
SpectraBase. (2R)-2-amino-2-cyclopentyl-ethanol. [Link]
-
Alchem Pharmtech. CAS 54120-02-4 | 2-Amino-1-cyclopropylethanol. [Link]
- Google Patents. EP0609689B1 - Process for preparing optically active 2-aminopropanal.
-
Justia Patents. Process for preparing a 2-(2-amino-1, 6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. [Link]
-
Cheméo. Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). [Link]
- Google Patents.
- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
-
FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
Miller, J. A., Hennessy, E. J., Marshall, W. J., Scialdone, M. A., & Nguyen, S. B. T. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. [Link]
-
ResearchGate. 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]
- Google Patents. US6448402B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R, 4S)-4-((2-amino-6-chloro-5-formamido-4-pyrimidinyl).
-
Nguyen, T. M., et al. (2025). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 56th Lunar and Planetary Science Conference. [Link]
- Google Patents. WO2014013706A1 - Method for producing 2-(isopropylamino)ethanol.
- Google Patents. CN101033193A - Method of synthesizing 2-aminopropanol.
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]
-
PubMed Central. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
PubMed Central. Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. [Link]
-
1Click Chemistry. Building-Blocks. [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (2S)-2-amino-2-cyclopropyl-ethanol 95.00% | CAS: 1198185-81-7 | AChemBlock [achemblock.com]
- 3. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hou.usra.edu [hou.usra.edu]
- 7. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]
- 8. news.umich.edu [news.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. US6448402B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R, 4S)-4-((2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
